molecular formula C20H18O12 B12431837 Betmidin

Betmidin

Cat. No.: B12431837
M. Wt: 450.3 g/mol
InChI Key: OXJKSVCEIOYZQL-IEGSVRCHSA-N
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Description

Systematic Nomenclature and Molecular Formula

The chemical identity of myricetin 3-alpha-L-arabinofuranoside is defined by its precise nomenclature and molecular composition. According to established chemical databases and recent literature, the compound is systematically named as 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one. This nomenclature reflects both the flavonol backbone and the attachment of the arabinofuranosyl group at the 3-position of the chromen-4-one core.

The molecular formula for myricetin 3-alpha-L-arabinofuranoside is C20H18O12. This composition corresponds to a molecular weight of approximately 450.3 grams per mole, as computed by PubChem and corroborated by chemoinformatic analyses. The structure comprises twenty carbon atoms, eighteen hydrogen atoms, and twelve oxygen atoms, reflecting the high degree of hydroxylation and glycosylation characteristic of this molecule.

A detailed breakdown of the molecular structure reveals the presence of a pentahydroxyflavone core, specifically myricetin, which is substituted at the 3-position with an alpha-L-arabinofuranosyl group. The arabinofuranosyl moiety is a five-membered ring sugar, contributing additional hydroxyl groups and a hydroxymethyl substituent, which collectively increase the hydrophilicity and complexity of the molecule.

The following table summarizes the key chemoinformatic properties of myricetin 3-alpha-L-arabinofuranoside, as compiled from current chemical databases and computational studies:

Property Value
Systematic Name 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Molecular Formula C20H18O12
Molecular Weight 450.3 g/mol
Heavy Atom Count 32
Aromatic Rings 3
Rotatable Bonds 4
Hydrogen Bond Donors 8
Hydrogen Bond Acceptors 12
Topological Polar Surface Area 209 Ų

The systematic nomenclature and molecular formula provide the foundation for understanding the chemical nature of myricetin 3-alpha-L-arabinofuranoside, setting the stage for further structural and stereochemical analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O12

Molecular Weight

450.3 g/mol

IUPAC Name

3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1

InChI Key

OXJKSVCEIOYZQL-IEGSVRCHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

Plant Material Selection

Myricetin 3-alpha-L-arabinofuranoside is predominantly isolated from plants such as Rhoiptelea chiliantha, Lysimachia nummularia, and Myrcia bella. These species are prioritized due to their high flavonoid content, with Myrcia bella yielding 7.3 mg of the compound per gram of crude extract. Ethanol and methanol-based extraction systems are preferred for their ability to solubilize polar glycosides without denaturing the arabinofuranosyl linkage.

Solvent Optimization and Ultrasound-Assisted Extraction

Methanol-water mixtures (80% v/v) have demonstrated superior extraction efficiency compared to ethanol or ethyl acetate, achieving a total flavonoid content of 68.7 mg·g⁻¹ in Acacia mearnsii leaves. Ultrasound-assisted extraction at 60°C for 75 minutes enhances yield by disrupting plant cell walls, reducing solvent consumption by 40% compared to traditional maceration. Post-extraction, solvent partitioning with n-hexane and dichloromethane removes non-polar contaminants, while n-butanol fractions enrich the target glycoside.

Table 1: Comparative Extraction Yields from Selected Plant Sources
Plant Source Solvent System Yield (mg·g⁻¹) Purity (%)
Acacia mearnsii 80% Methanol 7.3 98.4
Myrcia bella 70% Ethanol 4.2 95.0
Lysimachia nummularia 50% Ethyl Acetate 3.8 91.2

Chemical Synthesis Strategies

Myricetin Precursor Synthesis

Myricetin serves as the foundational aglycone for synthetic routes. The Kalff-Robinson method remains a benchmark, involving:

  • Condensation : ω-Methoxyphloroacetophenone reacts with trimethylgallic anhydride at 120°C.
  • Cyclization : Formation of 5,7-dihydroxy-3,3′,4′,5′-tetramethoxyflavone.
  • Demethylation : Hydrolysis with hydrobromic acid (48%) yields myricetin.

An alternative pathway via quercetin ortho-oxidation employs 3,5,7,3′-tetra-O-methylquercetin, which undergoes cyclization and subsequent hydrolysis to introduce the 3′,4′,5′-trihydroxyphenyl group.

Glycosylation Techniques

Chemical Glycosylation

The arabinofuranosyl moiety is introduced using activated glycosyl donors, such as 2,3,5-tri-O-acetyl-L-arabinofuranosyl bromide. Basic zinc carbonate (0.35–0.44 equivalents) in toluene at 60°C promotes stereoselective 1,2-trans glycosylation, achieving 70% yield with minimal side products. Microwave-assisted reactions reduce processing time from hours to minutes but compromise stereoselectivity, yielding 15–20% 1,2-cis byproducts.

Table 2: Glycosylation Conditions and Outcomes
Donor Promoter Temperature (°C) Time Yield (%) α:β Ratio
2,3,5-tri-O-acetyl-L-arabinofuranosyl bromide Basic ZnCO₃ 60 80 min 70 α only
2,3-di-O-acetyl-5-O-benzoyl-D-apiofuranosyl bromide ZnCO₃ (MW) 120 15 min 65 85:15
Protecting Group Strategies

Benzoyl and acetyl groups shield hydroxyls during glycosylation. Post-coupling, Zemplén deprotection (NaOMe/MeOH) selectively removes acyl groups without cleaving the glycosidic bond.

Enzymatic Synthesis and Biocatalysis

Glycosidase-Mediated Transglycosylation

Retaining glycosidases, such as β-galactosidase from Bacillus circulans, facilitate arabinofuranoside attachment under mild conditions. For example:

  • Donor : p-Nitrophenyl β-D-glucopyranoside (10 mM).
  • Acceptor : Myricetin (5 mM).
  • Conditions : pH 6.5, 37°C, 12 hours.
    This method achieves 58% conversion efficiency but requires subsequent purification to remove hydrolyzed byproducts.

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of Thermoanaerobacterium thermosaccharolyticum glycosidases enhance operational stability, enabling 10 reaction cycles with <15% activity loss. Immobilization also improves yields for bulky substrates like myricetin by 27% compared to free enzymes.

Purification and Characterization

Chromatographic Techniques

  • Macroporous Resin Adsorption : XAD-16N resin eluted with 50% ethanol removes 90% of phenolic acids.
  • Sephadex LH-20 Chromatography : Methanol elution separates myricetin derivatives based on molecular weight, resolving 3-alpha-L-arabinofuranoside from 3-O-rhamnosides.
  • Preparative HPLC : C18 columns (250 × 10 mm) with MeOH:H₂O (4:6) achieve 98.4% purity at 7.3 mg·g⁻¹ yield.

Structural Validation

  • NMR : Key signals include δ 5.25 ppm (anomeric proton, α-configuration) and HMBC correlations between H-1′′ (arabinose) and C-3 (myricetin).
  • HRMS : [M−H]⁻ at m/z 449.0984 (calc. 449.0989) confirms molecular formula C₂₀H₁₈O₁₂.

Scientific Research Applications

Myricetin 3-alpha-L-arabinofuranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Myricetin 3-alpha-L-arabinofuranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Flavonoid Glycosides

Structural and Functional Differences

The bioactivity of flavonoid glycosides depends on the aglycone type, sugar moiety, and substitutions. Below is a comparative analysis of Myricetin 3-alpha-L-arabinofuranoside and its structural analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Aglycone Sugar Moiety Key Bioactivities Plant Sources References
Myricetin 3-alpha-L-arabinofuranoside Myricetin Arabinofuranoside Antiglycemic (α-glucosidase inhibition), antioxidant (radical scavenging), cholinesterase inhibition Syzygium malaccense, Vaccinium macrocarpon
Myricetin 3-O-α-rhamnopyranoside (Myricitrin) Myricetin Rhamnopyranoside Antioxidant, cholinesterase inhibition Lysimachia spp.
Quercetin 3-O-α-L-arabinofuranoside (Avicularin) Quercetin Arabinofuranoside Antimicrobial (broad-spectrum inhibition), radical scavenging Tamarix gallica
Myricetin 3-O-(5′′-O-galloyl)-α-L-arabinofuranoside Myricetin Galloyl-arabinofuranoside Enhanced antioxidant activity due to galloylation Baeckea frutescens
Kaempferol 3-alpha-L-arabinofuranoside Kaempferol Arabinofuranoside Astringency modulation in teas, upregulated in green tea fermentation Camellia sinensis

Bioactivity Insights

Antioxidant Activity
  • Myricetin derivatives generally exhibit stronger antioxidant activity than quercetin or kaempferol analogs due to additional hydroxyl groups on the myricetin aglycone (e.g., 5'-OH). For example, Myricetin 3-alpha-L-arabinofuranoside showed radical-scavenging activity comparable to vitamin E in cranberry extracts, while its galloylated variant (Myricetin 3-O-(5′′-O-galloyl)-α-L-arabinofuranoside) demonstrated even higher efficacy .
  • Avicularin (quercetin analog) exhibited moderate antioxidant activity but stronger antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
  • Myricetin 3-alpha-L-arabinofuranoside and Myricitrin (rhamnoside derivative) both inhibit cholinesterases (e.g., acetylcholinesterase), a key target in Alzheimer’s disease therapy. However, arabinofuranoside derivatives may have better solubility and tissue penetration due to the arabinose moiety’s smaller size compared to rhamnose .
  • In antiglycemic studies, Myricetin 3-alpha-L-arabinofuranoside outperformed myricetin 3′-glucoside in inhibiting α-glucosidase, a carbohydrate-hydrolyzing enzyme linked to diabetes .
Structural Impact on Function
  • Sugar Type: Arabinofuranoside vs. rhamnopyranoside alters pharmacokinetics. For example, arabinofuranoside’s furanose ring may enhance binding to enzyme active sites compared to pyranose sugars .
  • Aglycone Differences : Myricetin’s 5'-OH group confers higher antioxidant capacity than quercetin (which lacks this group) or kaempferol (which has fewer hydroxyls) .
  • Substituents: Galloylation (e.g., Myricetin 3-O-(5′′-O-galloyl)-α-L-arabinofuranoside) increases antioxidant activity by stabilizing free radicals through additional phenolic groups .

Plant Sources and Pharmacological Potential

  • Myricetin 3-alpha-L-arabinofuranoside is abundant in Syzygium malaccense (Malay apple), a plant used traditionally for diabetes management, aligning with its antiglycemic properties .
  • Avicularin (quercetin analog) is sourced from Tamarix gallica, a plant with documented antimicrobial applications .
  • Myricitrin is prevalent in Lysimachia species, which are studied for neurodegenerative disease therapies .

Biological Activity

Myricetin 3-alpha-L-arabinofuranoside is a flavonoid glycoside derived from myricetin, a compound known for its diverse biological activities. This article explores the biological activity of Myricetin 3-alpha-L-arabinofuranoside, focusing on its antioxidant, anticancer, antidiabetic, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

Myricetin 3-alpha-L-arabinofuranoside has the chemical formula C20H18O12 and is classified as a flavonoid. It is characterized by the presence of multiple hydroxyl groups that contribute to its biological activity. The structure-activity relationship indicates that the hydroxyl groups play a crucial role in its antioxidant and anticancer effects .

Antioxidant Activity

Mechanisms of Action:

  • Myricetin 3-alpha-L-arabinofuranoside exhibits strong antioxidant properties, effectively scavenging free radicals such as DPPH and superoxide anions. It has been shown to inhibit lipid peroxidation in various cellular models .
  • At lower concentrations, it acts as an antioxidant, while at higher concentrations, it may exhibit pro-oxidant effects. For instance, at concentrations above 100 μM, it enhances hydroxyl radical formation .

Research Findings:

  • In studies involving rat hepatocyte cultures, myricetin significantly inhibited lipid peroxidation at concentrations of 300 μM .
  • A study demonstrated that myricetin could protect neuronal cells from oxidative stress induced by ischemia through its antioxidant effects .

Anticancer Activity

Myricetin 3-alpha-L-arabinofuranoside has shown potential anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation: It has been reported to inhibit the phosphorylation and kinase activity of Akt, a key regulator in cancer cell proliferation .
  • Induction of Apoptosis: Myricetin induces apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • DNA Damage Repair: The compound enhances DNA repair processes in cells exposed to genotoxic agents, thus providing cytoprotection against cancer development .

Antidiabetic Activity

The compound exhibits significant antidiabetic effects by inhibiting carbohydrate-hydrolyzing enzymes. This activity contributes to the reduction of postprandial blood glucose levels:

  • Enzyme Inhibition: Myricetin 3-alpha-L-arabinofuranoside has been shown to inhibit α-glucosidase and α-amylase activities, which are crucial for carbohydrate metabolism .
  • Cell Viability Improvement: In diabetic models, myricetin restored cell viability and reduced oxidative stress markers in retinal cells exposed to high glucose conditions .

Anti-inflammatory Activity

Myricetin also demonstrates anti-inflammatory properties:

  • Cytokine Modulation: It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types .
  • Inhibition of Platelet Aggregation: Myricetin inhibits platelet aggregation, which is beneficial in preventing thrombotic diseases .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
AnticancerInhibits Akt; induces apoptosis
AntidiabeticInhibits α-glucosidase and α-amylase
Anti-inflammatoryModulates cytokine levels; inhibits platelet aggregation

Case Studies

  • Neuroprotective Effects : A study showed that myricetin could protect neuronal cells from oxidative stress induced by ischemia, enhancing cell viability significantly compared to untreated controls .
  • Diabetic Retinopathy : Research indicated that myricetin provided significant protection against oxidative stress-induced cell death in retinal cells exposed to high glucose levels, restoring cell viability by up to 88% .

Chemical Reactions Analysis

Hydrolysis Reaction

Myricetin 3-alpha-L-arabinofuranoside undergoes acidic hydrolysis to produce myricetin and arabinose. This reaction is typical of flavonoid glycosides, where the C3-O-glycosidic bond cleaves under acidic conditions. The process can be summarized as:

Myricetin 3-alpha-L-arabinofuranosideAcidMyricetin+Arabinose\text{Myricetin 3-alpha-L-arabinofuranoside} \xrightarrow{\text{Acid}} \text{Myricetin} + \text{Arabinose}

The hydrolysis releases the aglycone (myricetin) and the sugar moiety (arabinose), with myricetin retaining its biological activity post-hydrolysis.

Antioxidant Mechanisms

The compound exhibits ROS scavenging activity , including:

  • Inhibition of lipid peroxidation in Fe-treated systems .

  • Reduction of superoxide anions (O2.\text{O}_2^{.-}) and hydroxyl radicals (HO\text{HO}^\cdot) .

  • Modulation of glutathione (GSH) and antioxidant enzymes like superoxide dismutase (SOD) .

A key study demonstrated that myricetin (the hydrolyzed aglycone) inhibits lipid peroxidation in rat hepatocytes at 300 μM, forming phenoxyl radicals that contribute to antioxidant activity .

Dual Role in Lipid Peroxidation

Myricetin exhibits concentration-dependent effects :

Concentration Effect Mechanism
Low (≤1.5 μM) Antioxidant Scavenges ROS, chelates Fe³⁺ ions, and delays lipid peroxidation onset .
High (≥100 μM) Pro-oxidant Enhances hydroxyl radical (HO\text{HO}^\cdot) formation via Fe³⁺-EDTA complexes .

This dual behavior highlights the importance of dosage in therapeutic applications .

Interaction with Metal Ions

The compound interacts with iron ions (Fe³⁺) in two distinct systems:

  • FeCl₃ : Chelates Fe³⁺, reducing ROS generation and enhancing antioxidant activity .

  • Fe-EDTA : Promotes Fe³⁺ reduction to Fe²⁺, increasing oxidative stress under ascorbic acid-free conditions .

This interaction explains its role in modulating oxidative damage in biological systems .

In Vitro and In Vivo Studies

Experimental data from myricetin studies (post-hydrolysis) include:

Parameter 5-FU-Induced Damage Myricetin (25 mg/kg) Myricetin (50 mg/kg)
Lipid Peroxidation ↑ (5.476 ± 0.55)↓ (4.238 ± 0.58)↓ (3.18 ± 0.42)
SOD Activity ↓ (10.96 ± 1.15)↑ (39.51 ± 4.41)↑ (23.26 ± 2.01)
GSH Levels ↓ (127.4 ± 11.6)↑ (218.4 ± 15.1)↑ (152.3 ± 12.4)

These findings suggest that myricetin mitigates oxidative stress and inflammation, potentially extending to its glycoside form post-hydrolysis .

Q & A

Q. What plant sources are known to produce Myricetin 3-alpha-L-arabinofuranoside?

Myricetin 3-alpha-L-arabinofuranoside has been isolated from Syzygium malaccense (Malay apple), a tropical plant studied for its bioactive flavonoids. Extraction typically involves solvent-based methods (e.g., ethanol or methanol), followed by chromatographic purification (e.g., HPLC) to isolate the compound from complex plant matrices .

Q. What enzymatic targets are associated with its antiglycemic activity?

The compound inhibits carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are critical in postprandial glucose regulation. Enzyme inhibition assays are conducted using spectrophotometric methods to measure reduced substrate cleavage (e.g., p-nitrophenyl glycosides), with activity quantified via IC50 values .

Q. How is Myricetin 3-alpha-L-arabinofuranoside structurally differentiated from similar flavonoids?

Differentiation relies on advanced analytical techniques:

  • NMR spectroscopy : Identifies glycosylation patterns (e.g., arabinofuranose vs. glucoside attachments) and hydroxyl group positions.
  • ESI-MS : Confirms molecular weight and fragmentation patterns.
  • HPLC : Separates isomers based on polarity differences in C18 reverse-phase columns .

Advanced Research Questions

Q. What challenges arise in synthesizing Myricetin 3-alpha-L-arabinofuranoside, and how are they addressed?

Synthesis involves glycosylation reactions under controlled conditions (e.g., BF3·OEt2 catalysis in anhydrous CH2Cl2). Key challenges include:

  • Steric hindrance : Optimizing protecting groups (e.g., acetyl or benzoyl) to direct regioselective arabinofuranoside attachment.
  • Yield optimization : Using imidate donors (e.g., trichloroacetimidate) to improve coupling efficiency. Purity is validated via NMR and ESI-MS, with yields reported in peer-reviewed protocols .

Q. How do glycosylation patterns influence its bioavailability and bioactivity?

The arabinofuranoside moiety enhances solubility compared to aglycone myricetin, improving intestinal absorption. However, glycosylation may reduce membrane permeability, necessitating studies on metabolic stability (e.g., incubation with human liver microsomes) and transport mechanisms (e.g., Caco-2 cell monolayers) .

Q. What statistical methods are critical for analyzing dose-response relationships in its bioactivity studies?

Factorial ANOVA is commonly used to assess interactions between concentration and time (e.g., cell viability assays). Data are presented as mean ± SD (n=3), with significance thresholds set at p < 0.05. Non-linear regression models (e.g., GraphPad Prism) calculate EC50/IC50 values .

Q. What in vitro models are used to evaluate antiglycemic effects, and what are their limitations?

  • Enzyme inhibition assays : High-throughput but lack cellular context.
  • Caco-2 cells : Model intestinal glucose uptake but may not reflect in vivo metabolism.
  • Hepatocyte cultures : Assess glycogen synthesis but require co-treatment with insulin sensitizers. Methodological controls include using acarbose (positive control) and normalizing results to protein content .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Standardize compounds using phyproof® reference substances (>96% HPLC purity).
  • Assay conditions : Validate pH, temperature, and substrate concentrations via inter-laboratory reproducibility tests. Meta-analyses are recommended to consolidate findings .

Q. What pharmacokinetic parameters are prioritized in metabolic stability studies?

Key parameters include:

  • Half-life (t1/2) : Assessed via LC-MS/MS in plasma samples.
  • Clearance (CL) : Measured in hepatocyte incubations.
  • Caco-2 permeability : Predicts intestinal absorption. Studies often use deuterated internal standards to improve quantification accuracy .

Q. How is Myricetin 3-alpha-L-arabinofuranoside distinguished from quercetin arabinofuranosides in phytochemical analyses?

Differentiation relies on:

  • UV-Vis spectroscopy : Myricetin’s additional hydroxyl group absorbs at 320–360 nm.
  • Tandem MS/MS : Unique fragment ions (e.g., m/z 179 for myricetin vs. m/z 153 for quercetin).
  • Chromatographic retention times : Optimized gradient elution in UPLC systems .

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